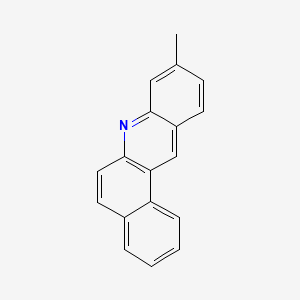

9-Methylbenz(a)acridine

Description

Overview of Polycyclic Aromatic Nitrogen Heterocycles (PANHs) in Chemical Research

Polycyclic Aromatic Nitrogen Heterocycles (PANHs) are a class of organic compounds that feature two or more fused aromatic rings, with at least one carbon atom in the aromatic system replaced by a nitrogen atom. These compounds, also known as azaarenes, are of significant interest in various fields of chemical research. nasa.govresearchgate.net They are analogues of polycyclic aromatic hydrocarbons (PAHs) and often co-occur with them in the environment. researchgate.net PANHs are found in fossil fuels, and are products of the incomplete combustion of organic materials. epa.gov

The presence of the nitrogen atom in the aromatic framework introduces unique electronic properties and reactivity compared to their carbocyclic counterparts. The nitrogen atom can act as a hydrogen bond acceptor, influencing the solubility and intermolecular interactions of these molecules. nasa.gov This structural feature is also responsible for the basicity of many PANHs. Their diverse structures and properties make them relevant in medicinal chemistry, materials science, and environmental science. oup.commdpi.com In astrobiology, PANHs are of interest as they include nucleobases, the fundamental components of nucleic acids, and have been detected in meteorite extracts. nasa.gov

Structural Isomerism within the Benzacridine Class: Focus on the 'a' and 'c' Annulations

The benzacridine skeleton consists of a benzene (B151609) ring fused to an acridine (B1665455) core. The position of this fusion, or annulation, gives rise to structural isomers. The two most common isomers are benz(a)acridine and benz(c)acridine. The nomenclature 'a' and 'c' refers to the face of the acridine molecule where the additional benzene ring is fused. e-bookshelf.dephysionet.orghawaii.eduduke.edu

In benz(a)acridine , the benzene ring is fused to the 'a' face of the acridine system, resulting in a more angular or "kinked" structure. In contrast, benz(c)acridine has the benzene ring fused to the 'c' face, leading to a more linear or "straight" geometry. This difference in annulation significantly impacts the electronic and steric properties of the molecule. For instance, the shielding effect of the additional benzene ring in benz(c)acridine can influence its reactivity and mutagenic potential compared to the benz(a)acridine isomer. uva.nl

Significance of Methyl Substitution in Aza-Polycyclic Aromatic Systems

The introduction of a methyl group to an aza-polycyclic aromatic system, such as in 9-methylbenz(a)acridine, can have a profound effect on the molecule's chemical and biological properties. Methyl substitution can influence the electronic distribution within the aromatic rings through inductive and hyperconjugative effects. nih.govacs.org

This alteration in electronic properties can, in turn, affect the molecule's reactivity, spectroscopic characteristics, and its interactions with biological macromolecules. nih.govacs.orgacs.org For example, the position of methyl substitution in benz[c]acridines has been shown to play a key role in their mutagenic activity. nih.gov Furthermore, methyl groups can influence the metabolic pathways of these compounds in biological systems, potentially leading to the formation of more or less toxic metabolites. nih.govoup.com In the context of thermal reactions, methyl substituents are known to lower the temperature required to initiate chemical transformations in polycyclic aromatic hydrocarbons. nih.govacs.org

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C18H13N |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 14389-42-5 |

| Appearance | Not specified in the provided search results. |

| Melting Point | Not specified in the provided search results. |

| Solubility | Not specified in the provided search results. |

| UV-Vis Absorption | Not specified in the provided search results. |

| Fluorescence | Not specified in the provided search results. |

| NMR Spectroscopy | Not specified in the provided search results. |

Synthesis and Chemical Reactions of this compound

Common Synthetic Routes

A common method for the synthesis of 9-substituted acridines, including this compound, is the Bernthsen synthesis. This reaction involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride, often under vigorous conditions. e-bookshelf.de A variation of this method utilizes microwave irradiation to accelerate the reaction between N-phenyl-1-naphthylamine and acetic acid in the presence of zinc chloride to produce this compound in good yield. clockss.org

Reactivity of the Methyl Group and Aromatic System

The methyl group at the 9-position of the benz(a)acridine ring system is a site of potential reactivity. For instance, it can be oxidized to form the corresponding aldehyde. nih.govmdpi.com The aromatic rings of the benz(a)acridine system can undergo various electrophilic and nucleophilic substitution reactions, although specific examples for this compound are not detailed in the provided search results. The nitrogen atom in the acridine core imparts basic properties to the molecule and can be protonated or alkylated.

Environmental and Toxicological Aspects

Environmental Occurrence

Polycyclic aromatic nitrogen heterocycles, including benzacridines, are environmental contaminants that can be found in various environmental matrices. researchgate.net They are often associated with pollution from sources such as coal tar, creosote, and the combustion of fossil fuels. mdpi.com While the specific environmental occurrence of this compound is not extensively detailed, the presence of its parent compound, benz(a)acridine, suggests its potential to be found in contaminated sites.

Metabolism and Biotransformation

The metabolism of benzacridines is a critical factor in determining their biological activity and toxicity. In general, these compounds are metabolized by cytochrome P450 enzymes. nih.govoup.comacs.org For the related compound, 7-methylbenz[c]acridine, metabolism in rat liver hepatocytes leads to the formation of various products, including hydroxymethyl derivatives and dihydrodiols. nih.govoup.com This suggests that this compound could undergo similar metabolic transformations, such as oxidation of the methyl group and the aromatic rings. ontosight.ai The formation of reactive metabolites, such as diol epoxides, is a key step in the mechanism of carcinogenicity for many polycyclic aromatic compounds. acs.orgpsu.edu

Mutagenicity and Carcinogenicity

Several methyl-substituted benzacridines have been shown to possess mutagenic and carcinogenic properties. nih.goviupac.orgontosight.ai The position of the methyl group can significantly influence the mutagenic potential of the molecule. nih.gov For instance, studies on methylbenz[c]acridines have shown that certain isomers are potent mutagens in the Ames test. nih.gov While specific data on the carcinogenicity of this compound is not available in the provided search results, the carcinogenic nature of other benzacridine derivatives suggests that it should be handled with caution as a potential carcinogen. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

14389-42-5 |

|---|---|

Molecular Formula |

C18H13N |

Molecular Weight |

243.3 g/mol |

IUPAC Name |

9-methylbenzo[a]acridine |

InChI |

InChI=1S/C18H13N/c1-12-6-7-14-11-16-15-5-3-2-4-13(15)8-9-17(16)19-18(14)10-12/h2-11H,1H3 |

InChI Key |

HZOOWOTWEWDPLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC3=C(C=C2C=C1)C4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 9 Methylbenz a Acridine

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which provides the molecular weight of a compound and, through fragmentation, clues to its structure.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of its exact elemental formula. d-nb.info For 9-Methylbenz(a)acridine, with a chemical formula of C₁₈H₁₃N, HRMS would be used to confirm this composition by distinguishing its exact mass from other potential formulas with the same nominal mass.

The expected exact mass of the molecular ion [M+H]⁺ of this compound would be calculated as follows:

Formula: C₁₈H₁₄N⁺

Exact Mass: (18 * 12.000000) + (14 * 1.007825) + (1 * 14.003074) = 244.112099

Observing a peak at or very near this calculated m/z value in an HRMS spectrum would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (the precursor ion), inducing fragmentation, and then analyzing the resulting product ions. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the identity of the compound. spectroscopyonline.com

For this compound, the stable polycyclic aromatic core would require significant energy to fragment. Likely fragmentation pathways would involve the loss of small, stable neutral molecules or radicals from the molecular ion (M⁺˙).

Potential fragmentation pathways include:

Loss of a Methyl Radical: A primary fragmentation would be the cleavage of the C-C bond to lose a methyl radical (•CH₃, mass 15), resulting in a stable [M - 15]⁺ ion.

Loss of a Hydrogen Radical: Loss of a hydrogen atom (H•, mass 1) from the aromatic system or methyl group to form an [M - 1]⁺ ion is also a common pathway for aromatic compounds.

Loss of HCN: Characteristic of nitrogen-containing heterocyclic aromatic compounds, the expulsion of a neutral hydrogen cyanide molecule (HCN, mass 27) could occur, leading to an [M - 27]⁺ fragment ion.

Table 4: Predicted Key Fragments for this compound in Tandem MS

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Identity of Loss |

| 243 (M⁺˙) | 15 | 228 | •CH₃ (Methyl radical) |

| 243 (M⁺˙) | 1 | 242 | H• (Hydrogen radical) |

| 243 (M⁺˙) | 27 | 216 | HCN (Hydrogen cyanide) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful analytical tool for identifying functional groups and probing the molecular structure of compounds. By analyzing the vibrational modes of molecules, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy offer a molecular fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by detecting changes in the polarizability of a molecule during vibration. It is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net While a specific Raman spectrum for this compound is not detailed in the available literature, studies on related acridine (B1665455) derivatives demonstrate the utility of this technique. researchgate.netcore.ac.uk

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed on metal surfaces. acs.orgnih.gov For instance, SERS studies of 9-phenylacridine (B188086) on a silver sol have shown that changes in the frequency and intensity of Raman bands upon adsorption are consistent with the molecule adsorbing via its nitrogen lone pair of electrons. researchgate.net In studies of acridine and its derivatives, Raman spectroscopy has been employed to understand their interaction with DNA and for their detection in various environments. core.ac.ukacs.org The characteristic Raman bands for the acridine ring system are typically observed in the fingerprint region below 1600 cm⁻¹.

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing crucial information about its photophysical properties, such as absorption, emission, and chirality.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states. The spectra of acridine derivatives typically exhibit significant absorption in the 350-450 nm range, which is characteristic of π-π* transitions within the extended aromatic system. For the related compound 9-methylacridine (B196024), the UV/Visible spectrum is well-documented.

Studies on derivatives such as (benzo[a]acridin-12-yl)methyl (BAM) esters show strong molar absorption coefficients. The specific absorption maxima for these derivatives depend on the solvent and the nature of the substituents.

Table 1: UV-Vis Absorption Data for a (Benzo[a]acridin-12-yl)methyl Ester Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| BAM-ester | Acetonitrile | 390, 410, 435 | Not specified |

Data derived from studies on (benzo[a]acridin-12-yl)methyl esters.

Fluorescence and Emission Spectroscopy: Wavelength Dependencies and Quantum Yields

Fluorescence spectroscopy provides insights into the electronic structure of the excited state and the de-excitation pathways of a molecule. Acridine derivatives are known for their fluorescent properties. The fluorescence of (benzo[a]acridin-12-yl)methyl (BAM) esters, for example, is strongly dependent on solvent polarity.

The fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process, has been determined for various acridine derivatives. For instance, the quantum yield of BAM esters was calculated using 9,10-diphenylanthracene (B110198) as a standard.

Table 2: Photophysical Properties of a (Benzo[a]acridin-12-yl)methyl Ester Derivative

| Compound | Solvent | λabs, max (nm) | λem, max (nm) | Quantum Yield (Φf) |

|---|---|---|---|---|

| BAM-ester | Acetonitrile | 390, 410, 435 | 450, 478 | 0.12 |

Data derived from studies on (benzo[a]acridin-12-yl)methyl esters. Quantum yield was calculated relative to 9,10-diphenylanthracene (Φ = 0.95 in ethanol).

These studies show that extended angular acridine derivatives can exhibit improved photophysical properties compared to the parent acridine moiety, such as stronger molar absorption coefficients.

Circular Dichroism (CD) Spectroscopy for Chiral Benzacridine Derivatives

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it an invaluable tool for studying chiral molecules. While this compound itself is achiral, it can form chiral structures or be part of chiral derivatives, which can be analyzed by CD spectroscopy.

A notable example is the formation of a chiral cocrystal from the achiral molecules 9-methylbenz[c]acridine and diphenylacetic acid. The spontaneous crystallization of this system yields enantiomorphous crystals which can be distinguished by their solid-state CD spectra. This demonstrates that even achiral benzacridine derivatives can exhibit chiroptical properties in an organized, chiral environment.

Furthermore, CD spectroscopy is widely used to study the interactions of acridine derivatives with biological macromolecules like DNA and proteins. For example, the binding of acridine derivatives to DNA can induce CD signals in the absorption region of the acridine chromophore, providing information about the binding mode and the conformational changes in the DNA structure. core.ac.uk Similarly, the interaction of acriflavine, an acridine derivative, with proteins has been shown to alter the protein's secondary structure, as evidenced by changes in the CD spectrum with a decrease in α-helical content and an increase in β-sheet and random coil structures.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unparalleled insight into the molecular architecture, including bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing of molecules. For complex polycyclic aromatic compounds like this compound and its derivatives, single-crystal X-ray diffraction is indispensable for confirming molecular structures and understanding their supramolecular chemistry.

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical method used to determine the exact three-dimensional structure of molecules. uol.de The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams allow for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision. uol.de This yields a detailed molecular model, confirming the compound's connectivity and stereochemistry and providing data on bond lengths, angles, and conformations. uol.de

In the study of this compound and its analogues, SCXRD is crucial for unambiguous structure verification, especially when complex chemical transformations are involved. For instance, the structure of a 9,9-disubstituted acridane, a derivative of the acridine family, was unequivocally confirmed by single-crystal X-ray diffraction analysis. mdpi.comnih.gov Such analyses are vital for validating the outcomes of synthetic procedures and understanding reaction mechanisms. mdpi.comnih.gov

The application of SCXRD extends to various derivatives, including metabolites of related compounds like 7-methylbenz[c]acridine. In these studies, crystallography was essential for assigning the absolute configurations of dihydrodiol metabolites, which is critical for understanding their biological activity. nih.gov While not directly on the title compound, this demonstrates the power of the technique within this specific class of molecules.

Table 1: Representative Crystallographic Data for an Acridine Derivative This table is a representative example based on typical data obtained for related acridine structures, as specific data for this compound was not available in the search results.

| Parameter | Value |

| Empirical Formula | C₂₈H₂₅N₃O |

| Formula Weight | 419.52 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1Å, b = 15.2Å, c = 14.5Å |

| α = 90°, β = 105.1°, γ = 90° | |

| Volume | 2150 ų |

| Z (Molecules/unit cell) | 4 |

Chiral Space Group Determination and Absolute Structure Analysis in Cocrystals

While individual molecules of this compound are achiral, they can form chiral crystals through cocrystallization with other achiral molecules. This phenomenon, known as spontaneous resolution, results in a crystalline material that lacks inversion symmetry and is described by a chiral space group. jst.go.jpjst.go.jp

A notable example involves a cocrystal formed between 9-methylbenz[c]acridine (a structural isomer of this compound) and diphenylacetic acid. clockss.org Although both components are achiral, they cocrystallize in a 1:1 ratio to form a chiral crystal. clockss.org X-ray crystallographic analysis confirmed the chiral nature of the cocrystal, identifying its space group as the acentric (and chiral) space group P1. clockss.org In this structure, the two different molecules are linked by hydrogen bonding, and the molecular pairs are arranged noncentrosymmetrically within the unit cell. clockss.org The 9-methylbenz[c]acridine molecule itself is forced into a twisted, chiral conformation within the crystal lattice. clockss.org

The determination of the absolute structure or absolute configuration (i.e., distinguishing between the right-handed and left-handed crystal forms) is a further step in crystallographic analysis. However, this can be challenging. In the case of the 9-methylbenz[c]acridine-diphenylacetic acid cocrystal, the absolute structure could not be determined using copper (Cu Kα) radiation. clockss.org This was because the atoms present (carbon, hydrogen, nitrogen, oxygen) were not heavy enough to produce a sufficiently strong anomalous dispersion signal, which is required for this determination. clockss.org

The study of cocrystals, including their packing and intermolecular interactions like π-π stacking, is crucial for understanding how molecular recognition and assembly can lead to specific solid-state architectures and properties. uantwerpen.be

Table 2: Crystallographic Data for 9-Methylbenz[c]acridine • Diphenylacetic Acid Cocrystal

| Parameter | Finding | Source |

| Components | 9-Methylbenz[c]acridine, Diphenylacetic Acid | clockss.org |

| Stoichiometry | 1:1 | clockss.org |

| Crystal Chirality | Chiral cocrystal formed from achiral molecules | clockss.org |

| Space Group | P1 (triclinic, acentric) | clockss.org |

| Key Interaction | Hydrogen bonding between the acid and the acridine nitrogen | clockss.org |

| Absolute Structure | Not determined with Cu Kα radiation | clockss.org |

Mechanistic Chemical Transformations of 9 Methylbenz a Acridine and Analogues

Photoreactivity and Photochemical Transformations in Methylbenzacridine Systems

The absorption of light by methylbenzacridine systems initiates a cascade of photochemical events, leading to a variety of products. The nature of these transformations is highly dependent on the reaction environment, particularly in the solid state.

The solid-state photoreactivity of methylbenzacridines can be controlled by the crystal structure. clockss.org In a notable example, while 9-methylbenz[c]acridine and diphenylacetic acid are themselves achiral, they can form chiral cocrystals upon crystallization. clockss.orgtandfonline.com Irradiation of these enantiomorphous cocrystals can lead to photodecarboxylation, yielding a condensation product. clockss.org The formation of these chiral cocrystals is a promising method for achieving absolute asymmetric synthesis, a process where a chiral product is synthesized from achiral precursors. clockss.orgtandfonline.com The principle relies on the spontaneous formation of a chiral crystal lattice which then directs the stereochemical outcome of the solid-state reaction. tandfonline.com

The preparation of these cocrystals often involves the slow evaporation of a solution containing both components, such as 9-methylbenz[c]acridine and diphenylacetic acid in acetonitrile. clockss.org The resulting enantiomorphous crystals can often be distinguished by solid-state circular dichroism (CD) spectroscopy. clockss.org

It's important to note that the success of achieving high enantioselectivity in these solid-state reactions is not guaranteed and is highly dependent on the specific molecular arrangement within the crystal lattice. tandfonline.com

The photoreaction between 9-methylbenz[c]acridine and diphenylacetic acid in a chiral cocrystal proceeds through a proposed multi-step mechanism. clockss.org Upon irradiation, an electron transfer is thought to occur from diphenylacetic acid to the excited 9-methylbenz[c]acridine, followed by a proton transfer. clockss.org This initial step generates a carboxylate radical and a hydrobenz[c]acridine radical. clockss.org

Subsequently, the carboxylate radical undergoes decarboxylation, releasing carbon dioxide and forming a diphenylmethyl radical. clockss.org The final product is then formed through the coupling of this diphenylmethyl radical with the hydrobenz[c]acridine radical. clockss.org The regioselectivity and stereoselectivity of this radical coupling are dictated by the precise arrangement and proximity of the reactive species within the crystal lattice. clockss.orgtandfonline.com In the case of the 9-methylbenz[c]acridine and diphenylacetic acid cocrystal, multiple directions for radical coupling are possible, which can influence the stereochemical outcome of the reaction. clockss.org

This solid-state specific reaction highlights how the crystalline environment can enable unique reaction pathways that may not be favored in solution. tandfonline.com

The stereochemical outcome of photochemical reactions in the solid state is intricately linked to the molecular arrangement within the crystal. tandfonline.com While the formation of chiral cocrystals from achiral molecules like 9-methylbenz[c]acridine and diphenylacetic acid provides a pathway for asymmetric synthesis, the degree of enantioselectivity can vary significantly. clockss.orgtandfonline.com

In the photoreaction of 9-methylbenz[c]acridine with diphenylacetic acid in their chiral cocrystal, the resulting condensation product was found to be nearly racemic, indicating a lack of significant enantioselectivity. clockss.orgtandfonline.com This outcome is attributed to the specific molecular arrangement in the crystal lattice, which allows for multiple, non-selective radical coupling pathways. clockss.org This contrasts with other acridine (B1665455) systems where modest enantiomeric excesses have been achieved under similar conditions. tandfonline.comresearchgate.net

The quest for high enantioselectivity in photochemical reactions remains a significant area of research. nih.govmcgill.ca Strategies to achieve this include the use of chiral catalysts, chiral auxiliaries, and reactions within chiral supramolecular assemblies. nih.govoaepublish.com The development of methods that can predictably control stereochemistry in photochemical processes is a key challenge in synthetic organic chemistry. nih.govmcgill.ca

Chemical Reactivity at the Acridine Core and Methyl Substituent

The chemical reactivity of 9-methylbenz(a)acridine is dictated by the electronic nature of the acridine ring system and the influence of the methyl group at the 9-position.

The acridine nucleus is characterized by a distinct electronic distribution. The nitrogen atom at position 10 makes the C-9 position particularly electron-deficient and thus highly susceptible to nucleophilic attack. informativejournals.comthieme-connect.comresearchgate.net This inherent electrophilicity at the 9-position allows for a variety of nucleophilic substitution reactions. informativejournals.comresearchgate.net Nucleophilic reagents tend to interact more strongly with the quaternary salts of acridine. informativejournals.com

Conversely, electrophilic substitution reactions on the acridine ring typically occur on the benzenoid rings, preferably at the 2- or 7-positions, rather than at the electron-poor central ring. informativejournals.com The reactivity of the fused phenyl rings is sensitive to the electronic properties of both the substituents and the reacting species. thieme-connect.com

The synthesis of 9-substituted acridines, including this compound, can be achieved through methods like the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride. informativejournals.comclockss.org Microwave irradiation has been shown to significantly accelerate these reactions. clockss.org

Studies on related polycyclic aromatic hydrocarbons (PAHs) have shown that the presence and position of a methyl group can significantly impact their metabolic activation and biological activity. nih.gov For instance, a methyl group can influence the formation of dihydrodiol metabolites, which are often intermediates in the carcinogenic pathways of PAHs. nih.gov Although specific studies on the direct influence of the 9-methyl group on the metabolic profile of this compound are not detailed in the provided context, the general principles of PAH metabolism suggest that it would play a role.

Acid-Base Properties and Protonation Equilibria of Methylated Acridines

The acid-base properties of methylated acridines, particularly the acidity of methyl protons and the equilibria of protonation, are crucial to understanding their chemical reactivity and behavior in various environments. The electronic influence of the acridine ring system significantly impacts the pKa values of its substituents.

Acidity of the 9-Methyl Group Protons in Acridinium (B8443388) Cations

A noteworthy characteristic of 9-methyl substituted acridinium cations is the unexpected acidity of the protons of the 9-methyl group. acs.orgnih.gov Research has demonstrated that these methyl protons can dissociate, allowing the methyl group to function as a protic acid. acs.orgnih.govresearchgate.net This phenomenon is attributed to the extensive π-system of the acridinium cation, which can effectively delocalize the negative charge that forms upon the deprotonation of the methyl group. acs.orgnih.gov

An aqueous solution of 9,10-Dimethylacridinium chloride, for instance, exhibits a notable acidity. acs.orgnih.gov This acidity is a direct result of the dissociation of a proton from the 9-methyl group. acs.orgnih.gov The equilibrium for this process involves the transfer of a proton to a water molecule, forming a hydronium ion and a 9-methyleneacridane derivative.

Studies involving H-D exchange reactions in D₂O have provided evidence for this proton dissociation. In these experiments, the protons of the 9-methyl group in 9,10-dimethylacridinium chloride undergo exchange with deuterium, a process that indicates the lability of these protons and their acidic character. acs.orgnih.gov The pKa of these methyl protons has been estimated to be in a range that suggests they are significantly more acidic than typical methyl groups on aromatic rings, with an acidity that can be comparable to that of carboxylic acids. acs.org

Computational studies, such as those using PM3 calculations, have further substantiated these experimental findings. These calculations provide stabilization factors between the protonated and deprotonated forms, confirming the observed acidity of the 9-methyl group in the acridinium cation. acs.orgnih.gov

Table 1: Acidity Data for a Methylated Acridinium Cation

| Compound | Concentration (M) | Temperature (°C) | Measured pH |

|---|---|---|---|

| 9,10-Dimethylacridinium chloride | 3.4 x 10⁻³ | 20 | 3.90 |

Data sourced from references acs.orgnih.gov.

The electrophilicity of the 9-position of the acridinium ring system plays a key role in this unusual acidity. acs.org This electrophilic character facilitates the abstraction of a proton from the 9-methyl group by a base, even a weak one like water. acs.org

Spectroscopic Probing of Protonation States

Spectroscopic techniques, particularly UV-Visible absorption and fluorescence spectroscopy, are powerful tools for investigating the protonation states of methylated acridines. researchgate.netcdnsciencepub.commdpi.comiitkgp.ac.innih.gov The electronic transitions within the acridine chromophore are sensitive to changes in the electronic structure brought about by protonation, leading to distinct spectral shifts.

Protonation of the acridine nitrogen is generally the most favored process in both the ground and excited states. researchgate.net This protonation event typically leads to changes in the absorption and emission spectra. For example, the protonation of the acridine nitrogen can cause a shift in the absorption maximum to higher energies (a blueshift). researchgate.net

Time-dependent density functional theory (TD-DFT) calculations can be employed to predict the spectroscopic properties of different protonation states. researchgate.netnih.gov These calculations help in assigning the observed spectral features to specific protonated forms of the molecule. For instance, calculated UV-Vis absorption spectra for different protonation modes can reveal the relative energies and expected spectral signatures of each state. researchgate.net

In basic solutions, spectroscopic studies have been used to observe the formation of pseudobases from N-methylacridinium cations. cdnsciencepub.com The initial product of nucleophilic attack by hydroxide (B78521) or methoxide (B1231860) at the 9-position is a 9,10-dihydroacridine (B10567) derivative, which has a characteristic UV spectrum. cdnsciencepub.com For the 9,10-dimethylacridinium cation in basic solution, time-dependent spectral changes indicate an equilibration between the initially formed C-9 pseudobase and the thermodynamically more stable anhydrobase (9-methylene-10-methylacridane). cdnsciencepub.com This transformation can be monitored by observing the decrease in the absorbance band of the dihydroacridine structure and the appearance of new bands at longer wavelengths, which are characteristic of the more conjugated anhydrobase. cdnsciencepub.com

Fluorescence spectroscopy is also a highly sensitive method for probing protonation equilibria. mdpi.comiitkgp.ac.innih.gov Changes in the fluorescence emission spectra, such as shifts in the emission maximum and changes in fluorescence intensity, can be correlated with changes in pH and the protonation state of the acridine derivative. researchgate.netrsc.org For example, the fluorescence of some acridine derivatives can be "turned on" or significantly enhanced upon interaction with specific ions, a process that is often linked to changes in protonation. nih.gov

Table 2: Spectroscopic Data for Protonation Studies of Acridinium Derivatives

| Cation | Solvent/Conditions | Spectroscopic Observation | Inferred Species |

|---|---|---|---|

| 9,10-Dimethylacridinium | Basic aqueous solution | Initial spectrum suggests C-9 pseudobase, followed by equilibration. | C-9 pseudobase, Anhydrobase |

| 9,10-Dimethylacridinium | 0.04 M Sodium Methoxide in Methanol | Initial absorbance max at 282 nm, shifts to a broad max at 289-303 nm and a new max at 375 nm. | C-9 methoxide adduct equilibrating to anhydrobase |

Data sourced from reference cdnsciencepub.com.

Theoretical and Computational Chemistry Studies of 9 Methylbenz a Acridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of 9-Methylbenz(a)acridine. These methods allow for the detailed exploration of its molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict bond lengths, bond angles, and dihedral angles. These calculations aim to find the minimum energy conformation of the molecule, providing a foundational understanding of its structure.

The planarity of the benz(a)acridine ring system is a key feature, and DFT can quantify any distortions from planarity that may be induced by the methyl group at the 9-position. A computational study on related methylated aza-polycyclic aromatic hydrocarbons has shown that a methyl group in a sterically hindered region, known as a "bay region," can cause deviations from planarity, which in turn can influence the molecule's properties and reactivity.

Table 1: Representative Theoretical Bond Lengths and Angles for Acridine (B1665455) (as a reference) Specific calculated data for this compound is not readily available in the reviewed literature. The following table for the parent acridine molecule illustrates the type of data obtained from DFT calculations.

| Parameter | Calculated Value (B3LYP/6-31G*) |

| C-N Bond Length (Å) | 1.35 |

| C-C Bond Length (Å) | 1.40 - 1.43 |

| C-N-C Angle (°) | 118.5 |

| C-C-C Angle (°) | 119.0 - 121.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity.

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. Generally, in polycyclic aromatic hydrocarbons, the HOMO is distributed across the π-system, while the LUMO is also delocalized. The presence of the nitrogen atom and the methyl group will influence the specific distribution and energies of these orbitals. A smaller HOMO-LUMO gap typically suggests higher reactivity. DFT calculations are the standard method for obtaining these orbital energies.

Table 2: Illustrative Frontier Molecular Orbital Energies Specific calculated HOMO/LUMO energies for this compound are not available in the surveyed literature. This table provides a conceptual representation.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | Typical Range: -5 to -7 | Electron Donor |

| LUMO | Typical Range: -1 to -3 | Electron Acceptor |

| HOMO-LUMO Gap | Typical Range: 2 to 6 | Indicator of Stability |

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. These maps are invaluable for understanding intermolecular interactions and predicting reactive sites. Regions of negative potential (typically colored in shades of red) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the ESP map would be expected to show a region of negative potential around the nitrogen atom due to its lone pair of electrons. The aromatic rings will also exhibit regions of negative potential above and below the plane of the molecule, characteristic of π-systems. The methyl group, being weakly electron-donating, will slightly influence the charge distribution in its vicinity. This analysis helps in understanding how the molecule will interact with other polar molecules or ions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and interactions with its environment over time.

Configurational Adsorption Behavior on Material Surfaces

MD simulations can be used to model the adsorption of this compound onto the surfaces of various materials, such as graphene or metallic surfaces. These simulations can reveal the preferred orientation and binding energy of the molecule on the surface. The interactions are typically governed by non-covalent forces, such as van der Waals interactions (specifically π-π stacking) between the aromatic rings of the benz(a)acridine and the surface. The methyl group can influence the adsorption geometry due to steric effects. Understanding this behavior is crucial in fields like materials science and environmental chemistry, where the interaction of polycyclic aromatic compounds with surfaces is of great interest.

Intermolecular Interactions in Condensed Phases

In a liquid or solid state (condensed phases), molecules of this compound will interact with each other. MD simulations can provide a detailed picture of these intermolecular interactions. The primary mode of interaction for such planar aromatic molecules is expected to be π-π stacking, where the aromatic rings of adjacent molecules align face-to-face or in a displaced manner. The presence of the nitrogen atom can also lead to dipole-dipole interactions.

By simulating a system containing many this compound molecules, it is possible to calculate properties like the radial distribution function, which gives information about the average distances and arrangement of neighboring molecules. These simulations can also help in understanding the bulk properties of the material, such as its density and cohesive energy.

Computational Mechanistic Studies of Chemical Reactions

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving this compound. Through theoretical modeling, researchers can map out reaction pathways, characterize transient species like transition states, and develop predictive models for various chemical properties, offering insights that are often difficult to obtain through experimental means alone.

Elucidation of Photoreaction Pathways and Transition States

The study of photoreactions of benzacridine derivatives is an active area of research. Computational methods are instrumental in understanding the mechanisms of these light-induced transformations. For instance, experimental work has shown that the irradiation of a chiral cocrystal of 9-methylbenz[c]acridine and diphenylacetic acid leads to a photodecarboxylative condensation product. While this outcome is observed experimentally, computational studies can elucidate the step-by-step pathway of this reaction.

Theoretical models can be employed to:

Map Potential Energy Surfaces: Calculations can identify the lowest energy pathways from reactants to products, revealing the involvement of intermediate structures and transition states.

Characterize Excited States: Photoreactions proceed through electronically excited states. Computational chemistry can model these states, such as singlet or triplet exciplexes, which are proposed as key intermediates in the photoreactions of similar polycyclic aromatic compounds.

Analyze Transition States: By calculating the geometry and energy of transition states, researchers can determine the activation barriers for different reaction steps. This information helps to explain the reaction kinetics and the observed product distribution. For the photodecarboxylation of 9-methylbenz[c]acridine, computational analysis could clarify why the reaction proceeds as it does within the specific molecular arrangement of the crystal lattice.

Investigate Electron Transfer: Mechanistic proposals often involve single electron transfer (SET) between the excited chromophore and a reaction partner. Computational models can calculate the feasibility of such SET processes, providing thermodynamic and kinetic insights into the reaction mechanism.

Quantitative Structure-Property Relationship (QSPR) Studies for Physico-chemical Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or molecular descriptors of a series of compounds with their experimentally measured physico-chemical properties. These models are valuable for predicting the properties of new or untested compounds, such as derivatives of this compound.

QSPR studies for polycyclic aromatic hydrocarbons (PAHs) and related compounds have been successfully developed to predict a wide range of parameters. For a series of benzacridines, a typical QSPR study would involve:

Descriptor Generation: A large number of molecular descriptors are calculated for each molecule in the series. These can include constitutional, topological, geometric, and electronic descriptors. For example, Radial Distribution Function (RDF) descriptors can provide information about the shape and size of a molecule, which influences its interaction with other substances.

Model Building: Statistical methods, such as Partial Least Squares Regression (PLS-R) or Artificial Neural Networks (ANN), are used to build a mathematical model that links the descriptors to a specific property.

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

This approach can be used to predict various physico-chemical parameters for this compound and its isomers, including boiling points, chromatographic retention times, and distribution factors in systems like octanol-water. Furthermore, QSPR models have been developed to predict important electronic properties of PAHs, such as band gaps, ionization potentials, and electron affinities, using descriptors like the "degree of π-orbital overlap".

Below is an interactive table illustrating a hypothetical QSPR model for predicting the ionization potential of various methylbenz(a)acridine isomers based on calculated molecular descriptors.

| Compound | Descriptor A (e.g., Molecular Surface Area) | Descriptor B (e.g., π-orbital Overlap) | Predicted Ionization Potential (eV) |

| 1-Methylbenz(a)acridine | 250.1 | 0.85 | 7.55 |

| 5-Methylbenz(a)acridine | 251.5 | 0.83 | 7.62 |

| This compound | 252.3 | 0.88 | 7.48 |

| 12-Methylbenz(a)acridine | 250.8 | 0.86 | 7.51 |

Aromaticity and Resonance Energy Analysis of Benzacridine Systems

Aromaticity is a fundamental concept in chemistry that explains the enhanced stability and unique reactivity of cyclic, planar, conjugated molecules. Computational methods provide quantitative measures of aromaticity, allowing for a detailed analysis of the electronic structure of benzacridine systems.

Topological Resonance Energy (TRE) Theory Application to Benzacridines

Topological Resonance Energy (TRE) theory, developed by Aihara, is a graph-theoretical approach used to quantify the aromaticity of cyclic conjugated molecules. TRE is calculated based on the eigenvalues of the molecular graph and a corresponding reference polynomial, avoiding the need for hypothetical reference structures. A positive TRE value indicates aromatic character and enhanced stability, while a negative value signifies antiaromaticity.

Studies have specifically applied TRE theory to methyl-substituted benz[c]acridines to investigate the effects of methyl substitution on their electronic properties and biological activity. These computational analyses have shown that benz[c]acridines possess stable aromatic characteristics, evidenced by their positive resonance energies. The calculations can be refined to determine the resonance energy per π-electron, providing a size-independent measure of aromaticity that allows for comparison between different polycyclic systems.

The table below presents hypothetical TRE values for a series of benzacridine isomers to illustrate how this theory is applied.

| Compound | Total π-Electrons | Calculated TRE (in β units) | TRE per Electron (TREPE) | Aromatic Character |

| Benz(a)acridine | 18 | 0.452 | 0.0251 | Aromatic |

| Benz(c)acridine | 18 | 0.468 | 0.0260 | Aromatic |

| This compound | 18 | 0.455 | 0.0253 | Aromatic |

| 7-Methylbenz(c)acridine | 18 | 0.465 | 0.0258 | Aromatic |

Prediction of Aromatic Stability and Electronic Delocalization

The stability of aromatic compounds is attributed to the delocalization of π-electrons over the entire ring system. Computational chemistry offers various methods to predict and visualize this electronic delocalization, thereby assessing aromatic stability.

Analysis of the calculated molecular structure can also provide clues about aromaticity. In highly aromatic systems, the bond lengths between adjacent carbon atoms tend to be equalized, falling between the typical lengths of single and double bonds. High-level quantum chemical calculations can predict these bond lengths for this compound, allowing for an assessment of the degree of delocalization in different parts of the molecule. The resonance energy, a measure of the extra stability gained through delocalization compared to a localized structure, is a key predictor of aromatic stability. Computational methods can calculate this energy, confirming the significant stabilization in benzacridine systems.

Intermolecular Interactions and Supramolecular Assemblies of 9 Methylbenz a Acridine

Hydrogen Bonding Networks and Crystal Engineering

Crystal engineering utilizes intermolecular forces to design and synthesize solid-state structures with desired properties. For acridine-based compounds, hydrogen bonding is a key directional tool for constructing complex molecular architectures.

A notable feature of acridine (B1665455) derivatives is their ability to form chiral cocrystals even when the constituent molecules are achiral. Research on 9-Methylbenz[c]acridine, an isomer of 9-Methylbenz(a)acridine, demonstrates this principle. Although 9-Methylbenz[c]acridine and diphenylacetic acid are both achiral, they self-assemble from a solution to form a chiral two-component molecular crystal. researchgate.net This spontaneous resolution occurs through hydrogen bonding, yielding enantiomorphous crystals. researchgate.net

In a similar phenomenon, the achiral molecules acridine and diphenylacetic acid also form chiral bimolecular crystals (space group P212121) through a 1:1 hydrogen bond between the components. researchgate.net This process of generating chirality from achiral building blocks is a significant area of crystal engineering, with potential applications in asymmetric synthesis and materials science. While specific studies on this compound cocrystals are not detailed, the behavior of its isomer suggests a strong potential for forming similar chiral assemblies.

The crystal packing in acridine systems is heavily influenced by hydrogen bonding and π-π stacking interactions. In cocrystals formed between acridine and isomers of hydroxybenzaldehyde, O–H⋯N hydrogen bonds create heterodimers as the primary structural motif. nih.gov These primary units are then organized into more complex patterns through weaker C–H⋯O and C–H⋯π interactions, as well as π-π stacking between acridine molecules. nih.gov

Surface Adsorption Phenomena and Surface Chemistry

The interaction of this compound with surfaces is critical in fields such as corrosion inhibition and chromatography. The planar, aromatic structure and the nitrogen heteroatom are key features governing its adsorption behavior.

Derivatives of acridine are recognized as effective corrosion inhibitors for metals like mild steel in acidic environments. rsc.orgresearchgate.net Studies on 9-methylacridine (B196024) (MA), a closely related compound, show that it functions as a mixed-type inhibitor, suppressing both anodic and cathodic reactions. rsc.orgresearchgate.net The inhibition mechanism involves the adsorption of the molecule onto the metal surface, forming a protective film.

This adsorption is a complex process involving both physisorption and chemisorption. rsc.org Physisorption occurs via electrostatic interactions between the protonated acridine molecule and chloride ions on the steel surface. Chemisorption involves the sharing of electrons between the π-system of the acridine ring and the vacant d-orbitals of iron atoms. rsc.orgrsc.org The nitrogen atom also plays a crucial role by donating its lone pair of electrons to the metal surface. The adsorption process for these compounds on mild steel surfaces has been found to obey the Langmuir adsorption isotherm. rsc.orgresearchgate.net

The table below presents data on the inhibition efficiency of 9-methylacridine (MA) and related compounds on mild steel in a 15% HCl solution.

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 9-carboxyacridine (CA) | 300 | 41.9 | researchgate.net |

| 9-methylacridine (MA) | 300 | 89.4 | researchgate.net |

| 9-aminoacridine (B1665356) (AA) | 300 | 94.2 | researchgate.net |

Acridine derivatives can be immobilized on inorganic oxide surfaces such as silica gel, a process used in applications like high-performance liquid chromatography (HPLC). nih.gov A common method involves functionalizing the acridine at the 9-position with a carboxylic acid group, which is then activated and covalently bonded to a silica matrix modified with primary amine groups. nih.gov

The resulting stationary phase exhibits properties of a hydrophobic weak anion exchanger. nih.gov The interaction with the silica surface is primarily through the covalent linkage, but the adsorbed acridine moiety can then interact with analytes through a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding, depending on the analyte and mobile phase conditions. nih.gov

Molecular Complexation and Biophysical Binding Studies (excluding biological outcomes)

The planar aromatic system of acridines makes them classic intercalating or groove-binding agents for macromolecules like DNA. Biophysical studies are essential to characterize the thermodynamics and structural details of these interactions.

Various techniques are employed to study the binding of acridine derivatives. Spectrophotometric titrations can reveal binding events by monitoring changes in the absorption spectrum of the acridine chromophore upon addition of a macromolecule. nih.gov DNA melting studies, which measure the change in the thermal denaturation temperature (Tₘ) of DNA upon ligand binding, can help distinguish between binding modes; a significant increase in Tₘ is typical for intercalation. nih.gov

Viscosity measurements provide further insight, as classical intercalation lengthens and stiffens the DNA helix, leading to a measurable increase in the viscosity of the DNA solution. nih.gov Conversely, groove binding or partial intercalation has a much smaller effect on viscosity. nih.gov Fluorescence spectroscopy is also a powerful tool, used in intercalator displacement assays and to determine binding constants (Kₑ) and the number of binding sites. nih.govmdpi.com For instance, studies on acridine N-acylhydrazone derivatives have determined their binding constants with calf thymus DNA (ctDNA) to be in the range of 1.01–3.18 × 10³ M⁻¹. mdpi.comnih.gov Molecular modeling and docking simulations complement these experimental methods by providing a theoretical visualization of the binding geometry and identifying key interaction points at the atomic level. nih.gov

| Acridine Derivative | Binding Constant (Kₑ) with ctDNA (M⁻¹) | Reference |

|---|---|---|

| Acridine-benzohydrazide 3a (-H) | 2.15 x 10³ | mdpi.comnih.gov |

| Acridine-benzohydrazide 3b (-F) | 3.18 x 10³ | mdpi.comnih.gov |

| Acridine-benzohydrazide 3c (-Cl) | 1.89 x 10³ | mdpi.comnih.gov |

| Acridine-benzohydrazide 3d (-Br) | 1.01 x 10³ | mdpi.comnih.gov |

In-depth Analysis of this compound's Intermolecular Interactions Remains Largely Uncharted

Despite the significant interest in the biological activities of polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs, a detailed, experimentally-derived understanding of the specific non-covalent intermolecular interactions of this compound with key biological macromolecules such as DNA and serum albumins is not extensively documented in publicly accessible scientific literature. The precise mechanisms and quantitative assessments of these interactions, as outlined for discussion, remain areas open for future investigation.

While the broader class of acridine derivatives is well-known for its ability to interact with DNA, specific data for this compound is scarce. Acridines, as planar aromatic systems, are classically recognized as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This mode of binding is generally driven by π-π stacking interactions with the DNA bases. Additionally, substituents on the acridine core can influence binding affinity and modality, potentially introducing groove binding interactions or electrostatic contacts with the phosphate backbone. However, without specific studies on the 9-methyl derivative of benz(a)acridine, a detailed characterization of its binding mechanism is not possible.

Similarly, the quantitative assessment of binding affinities for this compound with nucleic acids has not been specifically reported. Spectroscopic methods are powerful tools for such determinations.

UV-Vis Titration: This technique monitors changes in the absorbance spectrum of the compound upon addition of DNA. Intercalation typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the wavelength of maximum absorbance, from which a binding constant (Kb) can be calculated.

Fluorescence Quenching: Many acridine derivatives are fluorescent. The quenching of this fluorescence upon binding to DNA can be used to determine binding constants and provides insight into the binding mechanism (static vs. dynamic quenching).

Circular Dichroism (CD): CD spectroscopy is sensitive to the chiral environment of DNA. The binding of a ligand like an acridine derivative can induce changes in the CD spectrum of DNA, providing information about conformational changes and the binding mode. For instance, a study on the closely related 9-aminobenzo[a]acridine has utilized circular dichroism to support an intercalation model.

Applications of 9 Methylbenz a Acridine in Chemical Science and Technology

Fluorescent Probes and Chemosensors

Currently, there is a limited body of publicly available research specifically detailing the design principles and sensing applications of 9-Methylbenz(a)acridine as a fluorescent probe or chemosensor. However, the broader class of acridine (B1665455) derivatives is well-established in this field. These compounds are known for their strong fluorescence and environmental sensitivity, making them valuable tools for detecting a range of analytes.

Direct evidence for the application of this compound in sensing specific analytes is not found in the current body of scientific literature. However, the foundational acridine structure is a key component in sensors for various species. For instance, acridine derivatives have been engineered to detect nucleic acids through intercalation, recognize metal ions via chelation, and sense changes in pH due to protonation of the acridine nitrogen.

Organic Photovoltaics and Optoelectronic Materials

The extended π-conjugated system of benz(a)acridines makes them intriguing candidates for use in organic electronic devices. Research in this area has explored derivatives of the core this compound structure.

While direct studies on this compound as an organic semiconductor are limited, research on closely related compounds highlights the potential of the benz(a)acridine scaffold. For instance, a fused acridine and naphthalene (B1677914) chromophore, 12,12-dimethyl-7,12-dihydrobenzo[a]acridine (DMBA), has been synthesized and investigated for its use in deep-blue organic light-emitting diodes (OLEDs). This derivative, when incorporated into an OLED, exhibited deep-blue emission with high color purity, demonstrating the promise of the benzo[a]acridine core in light-emitting applications. The study showcased that modifying the peripheral groups attached to the DMBA moiety can modulate the excited-state characteristics and carrier mobilities of the material.

| Compound Derivative | Application Area | Key Findings |

| 12,12-dimethyl-7,12-dihydrobenzo[a]acridine (DMBA) | Organic Light-Emitting Diodes (OLEDs) | Achieved deep-blue emission with high color purity. Peripheral group modification allows for tuning of electronic properties. |

An interesting avenue for the application of methylbenzacridine isomers is in the field of non-linear optical (NLO) materials. Research has shown that 9-methylbenz[c]acridine, an isomer of the target compound, can form a chiral cocrystal with diphenylacetic acid. nih.govscielo.org.mx Although both constituent molecules are achiral, the resulting cocrystal exhibits chirality due to the specific molecular arrangement in the crystal lattice. nih.gov This spontaneous formation of a chiral structure from achiral components is a significant finding, as chirality is a key property for second-order NLO materials. The study of the photoreaction of this chiral cocrystal provides insights into solid-state asymmetric synthesis, a promising methodology for creating materials with unique optical properties. nih.gov

Corrosion Inhibition and Surface Protective Technologies

The ability of organic molecules containing heteroatoms and π-systems to adsorb onto metal surfaces makes them effective corrosion inhibitors. While research specifically on this compound is not extensive, studies on the closely related compound, 9-methylacridine (B196024), provide strong evidence for the potential of this class of compounds in corrosion protection.

A study on 9-substituted acridines as corrosion inhibitors for mild steel in a 15% HCl solution demonstrated the effectiveness of 9-methylacridine (MA). rsc.orgresearchgate.net The inhibition performance was evaluated using weight-loss tests and electrochemical techniques. rsc.org The results indicated that 9-methylacridine acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process, with a predominant effect on the cathodic reaction. rsc.org

The adsorption of these acridine derivatives on the mild steel surface was found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. rsc.org The mechanism of inhibition involves both physisorption (electrostatic interaction) and chemisorption (covalent bonding) between the acridine molecule and the steel surface. rsc.org Quantum chemical calculations and molecular dynamics simulations further supported these findings, providing mechanistic insights into how the substituent at the 9-position influences the corrosion inhibition behavior. rsc.org

| Inhibitor | Metal | Corrosive Medium | Inhibition Mechanism | Adsorption Isotherm |

| 9-Methylacridine | Mild Steel | 15% HCl | Mixed-type (predominantly cathodic) | Langmuir |

Mechanistic Understanding of Adsorption Layers on Metal Surfaces

The efficacy of organic corrosion inhibitors is fundamentally dependent on their ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The planarity of acridine derivatives, including this compound, is a key feature that facilitates strong adsorption. This flat structure allows for a large contact area with the metal, maximizing the protective coverage. acs.org

The adsorption process of 9-substituted acridines, such as 9-methylacridine, on mild steel surfaces has been found to follow the Langmuir adsorption isotherm model. acs.orgnih.gov This model assumes that the adsorption occurs at specific localized sites on the surface and that a monolayer is formed. The adsorption mechanism is complex, involving both physical and chemical interactions. acs.org

Physisorption: This process involves weaker electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atom in the acridine ring can become protonated, leading to the formation of a positively charged species that can interact with a negatively charged metal surface (due to the specific adsorption of anions from the acid).

Chemisorption: This involves stronger, more direct bonding through charge sharing or donation from the inhibitor molecule to the vacant d-orbitals of the metal atoms. The rich π-electron system of the benz(a)acridine core and the lone pair of electrons on the nitrogen atom are crucial for this type of interaction. acs.org

Surface analysis techniques confirm the formation of a protective adsorbed film on the metal. These studies provide direct evidence of the barrier layer that is central to the corrosion inhibition mechanism. acs.orgnih.gov

Structure-Performance Relationships in Corrosion Mitigation

The molecular structure of an organic inhibitor directly dictates its performance. For this compound and related compounds, the relationship between structure and corrosion mitigation efficiency has been elucidated through experimental studies and computational quantum chemistry. acs.org

Three 9-substituted acridines—9-carboxyacridine (CA), 9-methylacridine (MA), and 9-aminoacridine (B1665356) (AA)—were studied to understand the role of the substituent at the 9-position. The inhibition performance was found to follow the order: 9-aminoacridine > 9-methylacridine > 9-carboxyacridine. acs.orgnih.gov This trend can be explained by analyzing key quantum chemical parameters calculated using Density Functional Theory (DFT). acs.orgwikipedia.orgrutgers.edu

Quantum chemical calculations provide insights into the electronic properties of the inhibitor molecules, which correlate with their inhibition efficiency. rutgers.edu

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger chemisorption and higher inhibition efficiency. wikipedia.org

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies that the molecule is more polarizable and can be more reactive in forming an adsorption layer. This generally correlates with better inhibition performance. nih.gov

The superior performance of 9-aminoacridine is attributed to the strong electron-donating nature of the amino (-NH2) group, which increases the electron density on the acridine ring system and enhances its ability to coordinate with the metal surface. Conversely, the carboxyl (-COOH) group in 9-carboxyacridine is electron-withdrawing, which reduces the molecule's ability to donate electrons and thus lowers its inhibition efficiency. The methyl (-CH3) group in 9-methylacridine is weakly electron-donating, placing its performance between the amino and carboxyl derivatives. acs.org

| Inhibitor | Substituent | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Inhibition Efficiency (η%) |

|---|---|---|---|---|---|

| 9-Aminoacridine (AA) | -NH2 | -5.68 | -1.55 | 4.13 | 94.2% |

| 9-Methylacridine (MA) | -CH3 | -5.81 | -1.51 | 4.30 | 89.4% |

| 9-Carboxyacridine (CA) | -COOH | -6.40 | -2.26 | 4.14 | 41.9% |

Data derived from studies on mild steel in 15% HCl. acs.orgnih.gov

These findings demonstrate a clear structure-performance relationship, where electron-donating substituents at the 9-position of the acridine ring enhance the corrosion inhibition efficiency by improving the molecule's adsorption characteristics on the metal surface.

Catalysis and Photoredox Chemistry

The acridine scaffold is a prominent structural motif in the field of catalysis, particularly in photoredox chemistry, owing to its unique photophysical properties. nih.govacs.org

Investigation as Organocatalysts or Photocatalysts

Acridinium (B8443388) salts, which are derivatives of acridines, have been widely popularized as potent organic photoredox catalysts. acs.org Upon irradiation with visible light, these compounds can reach an excited state with a high reduction potential, making them powerful oxidants capable of initiating a variety of chemical transformations. nih.gov This reactivity has been harnessed in numerous synthetic applications.

The core acridine structure, as found in this compound, is the fundamental chromophore responsible for these photocatalytic properties. The photophysical characteristics of 9-methylacridine derivatives have been investigated, revealing their sensitivity to their environment, which is a key aspect of their function in catalytic cycles. nih.gov While much of the research has focused on acridinium salts like 9-mesityl-10-methylacridinium, the underlying principles of light absorption and electron transfer are rooted in the electronic structure of the acridine core itself. acs.org These organic dyes offer a more sustainable alternative to expensive and precious metal-based catalysts like those containing ruthenium and iridium. acs.org

Materials for Energy Storage Applications (e.g., Electrode Materials for Rechargeable Batteries)

The development of advanced materials for energy storage is critical for next-generation technologies like high-energy-density lithium-ion and sodium-ion batteries. Polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which this compound belongs, have been investigated for their potential use in this area.

While specific studies on this compound as an electrode material itself are not widely reported, its nature as a PAH makes it a candidate for investigation within this prelithiation strategy. The selection of the appropriate PAH is crucial, as its molecular structure and redox potential influence the effectiveness of the prelithiation process.

Future Research Directions and Emerging Paradigms for 9 Methylbenz a Acridine

Development of Green Chemistry-Oriented Synthetic Pathways

The traditional synthesis of acridine (B1665455) derivatives, often relying on high temperatures and harsh reagents, presents environmental and efficiency challenges. nih.govresearchgate.net Modern research is increasingly focused on developing "green" synthetic routes that are more sustainable, efficient, and environmentally benign. unibo.it These methods prioritize waste reduction, the use of non-hazardous solvents, and energy efficiency.

Key green strategies applicable to the synthesis of 9-Methylbenz(a)acridine and its derivatives include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.netrsc.org This technique has been successfully applied to the Bernthsen acridine synthesis, a classical method for preparing 9-substituted acridines. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (solventless or solid-state reactions) minimizes the use of volatile organic compounds, which are often toxic and difficult to dispose of. Catalysts like p-toluenesulphonic acid (p-TSA) have been shown to be effective in promoting acridine synthesis under these conditions. researchgate.net

Reusable and Eco-Friendly Catalysts: There is a growing interest in replacing traditional acid catalysts with more sustainable alternatives. Heterogeneous catalysts, such as sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), offer advantages like high efficiency, simple work-up procedures, and the ability to be recovered and reused for multiple reaction cycles. scielo.org.mx Similarly, catalysts derived from renewable resources, like the Co/C catalyst from rice husks, have been used for acridine synthesis in water, an eco-friendly solvent. rsc.org

| Parameter | Traditional Synthesis (e.g., Bernthsen) | Green Synthesis Approaches |

| Catalyst | Zinc chloride, often in excess | p-TSA (catalytic amounts), SBA-Pr-SO3H, Co/C from biomass researchgate.netrsc.orgscielo.org.mx |

| Solvent | Often high-boiling organic solvents | Solvent-free or eco-friendly solvents like water researchgate.netrsc.org |

| Energy Source | Conventional heating (200–210°C for ~20 hours) researchgate.net | Microwave irradiation (minutes) researchgate.netrsc.org |

| Yields | Variable, often moderate | Generally higher (up to 87-95%) rsc.orgscielo.org.mx |

| Work-up | Often complex, requires neutralization/extraction | Simpler, catalyst can be filtered off scielo.org.mx |

| Sustainability | Low atom economy, significant waste | High atom economy, reusable catalysts, minimal waste unibo.itscielo.org.mx |

Table 1: Comparison of Traditional and Green Synthetic Methodologies for Acridine Derivatives.

In-Situ Characterization Techniques for Reaction Monitoring and Transient Species Detection

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yields. In-situ characterization techniques, which monitor the reaction as it happens, are invaluable for this purpose. These methods allow for the real-time detection of reactants, products, and short-lived transient intermediates, providing a detailed kinetic and mechanistic picture.

Potential techniques for monitoring aza-PAH synthesis include:

Spectroscopic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for analyzing complex mixtures of PAHs and can be adapted for reaction monitoring. nih.govnih.gov Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are also powerful tools, as the extended π-systems of acridines give them distinct optical properties that change as the reaction progresses. nih.gov

Ambient Mass Spectrometry: Modern techniques like microwave plasma torch (MPT) mass spectrometry offer rapid and sensitive analysis of reaction mixtures with minimal sample preparation, making them suitable for high-throughput screening of reaction conditions and real-time monitoring. nih.gov

The application of these techniques could provide critical data on reaction initiation, the formation of key intermediates, and the influence of catalysts and reaction parameters, leading to more controlled and efficient synthetic processes.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Property Prediction

Artificial intelligence and machine learning are transforming chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. nih.gov These computational tools can analyze vast datasets to identify complex structure-property relationships that are not immediately obvious to human researchers. nih.gov

For this compound, AI and ML can be applied in several key areas:

Property Prediction: Machine learning models, such as deep neural networks and graph neural networks, can be trained on existing data for PAHs and aza-PAHs to predict various properties of this compound and its hypothetical derivatives. nih.gov This includes physicochemical properties (e.g., solubility, stability), electronic properties (e.g., HOMO/LUMO energy levels), and potential biological activities. nih.govrsc.org

De Novo Design: Generative AI models can design novel aza-PAH structures based on a desired set of properties. By defining specific electronic, optical, or material characteristics, these algorithms can propose new derivatives of the this compound scaffold that are optimized for specific applications in materials science or electronics.

Synthesis Planning: AI tools can also assist in planning synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions, accelerating the discovery and development of new compounds.

| AI/ML Application Area | Specific Task | Potential Impact on this compound Research |

| Property Prediction | Predict electronic band gap, solubility, and thermal stability. | Prioritize the synthesis of derivatives with optimal properties for organic electronics. |

| De Novo Design | Generate novel derivatives with enhanced fluorescence quantum yields. | Design new molecules for use as emitters in OLEDs or as fluorescent probes. |

| QSAR Modeling | Develop models to predict interaction with biological targets or material surfaces. | Guide the design of compounds for specific applications in sensing or self-assembly. |

| Synthesis Optimization | Predict reaction yields and identify optimal catalysts and conditions. | Accelerate the development of efficient and sustainable synthetic pathways. |

Table 2: Applications of Artificial Intelligence and Machine Learning in the Development of this compound Derivatives.

Exploration of Novel Supramolecular Architectures and Self-Assembly Processes

Polycyclic aromatic hydrocarbons are known for their ability to self-assemble into highly ordered structures, driven primarily by non-covalent π-π stacking interactions. nih.gov This behavior is fundamental to the fields of nanotechnology and molecular electronics. The planar structure of this compound makes it an excellent candidate for forming such supramolecular architectures.

Future research in this area will likely focus on:

Surface Assembly: Investigating the self-assembly of this compound on various substrates, such as graphite (B72142) or metal surfaces. Techniques like Scanning Tunneling Microscopy (STM) can be used to visualize the formation of two-dimensional monolayers and provide insight into the forces governing the assembly process. nih.gov Understanding how the nitrogen heteroatom and methyl group influence packing arrangements is a key research question.

Host-Guest Chemistry: Designing and synthesizing macrocyclic hosts that can selectively bind this compound. This could lead to the development of molecular sensors or systems for controlled release. researchgate.net The electronic properties of the aza-PAH make it an interesting guest for hosts with complementary electron-rich or electron-poor cavities.

Liquid Crystals and Gels: Exploring the potential of this compound derivatives to form liquid crystalline phases or supramolecular gels. By attaching appropriate side chains, it may be possible to induce self-assembly into larger, ordered fluid structures with applications in display technologies or smart materials.

Expanding Applications in Niche Chemical Technologies

While acridines have been studied for their biological activity, the unique electronic and photophysical properties of aza-PAHs like this compound open the door to applications in various niche technologies. mdpi.com

Emerging areas where this compound could make an impact include: